Tris(heptafluoropropyl)phosphane
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Overview
Description
Tris(heptafluoropropyl)phosphane is a tertiary phosphine compound characterized by the presence of three heptafluoropropyl groups attached to a central phosphorus atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(heptafluoropropyl)phosphane typically involves the reaction of heptafluoropropyl halides with a phosphorus trihalide under controlled conditions. One common method is the reaction of heptafluoropropyl iodide with phosphorus trichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(heptafluoropropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The heptafluoropropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Tris(heptafluoropropyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tris(heptafluoropropyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The heptafluoropropyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with.
Comparison with Similar Compounds
Similar Compounds
- Tris(pentafluorophenyl)phosphine
- Tris(2-carboxyethyl)phosphine
- Tris(hydroxymethyl)phosphine
Uniqueness
Tris(heptafluoropropyl)phosphane is unique due to the presence of heptafluoropropyl groups, which impart distinct electronic and steric properties. These properties make it particularly effective in certain catalytic processes and chemical reactions compared to other similar compounds.
Properties
CAS No. |
51761-69-4 |
---|---|
Molecular Formula |
C9F21P |
Molecular Weight |
538.04 g/mol |
IUPAC Name |
tris(1,1,2,2,3,3,3-heptafluoropropyl)phosphane |
InChI |
InChI=1S/C9F21P/c10-1(11,4(16,17)18)7(25,26)31(8(27,28)2(12,13)5(19,20)21)9(29,30)3(14,15)6(22,23)24 |
InChI Key |
XIPICWAHGZZZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)P(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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